![molecular formula C11H19NO4 B1332679 (R)-(1-Boc-吡咯烷-3-基)-乙酸 CAS No. 204688-60-8](/img/structure/B1332679.png)
(R)-(1-Boc-吡咯烷-3-基)-乙酸
描述
-(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid, also known as Boc-Pyrrolidin-3-yl-acetic acid, is an organic compound belonging to the class of pyrrolidin-3-yl-acetic acids. It is a colorless, crystalline solid with a molecular weight of 298.39 g/mol and a melting point of 134-136°C. Boc-Pyrrolidin-3-yl-acetic acid is a versatile building block for the synthesis of various compounds, including drugs, and is widely used in the pharmaceutical industry.
科学研究应用
吡咯烷生物碱合成
(R)-(1-Boc-吡咯烷-3-基)-乙酸已用于吡咯烷生物碱的立体选择性合成。Hanson, Baran 和 Lindberg (1986) 描述了一种涉及羟醛缩合的方法,该方法导致具有吡咯烷生物碱骨架的化合物,该结构存在于多种天然产物中 (Hanson, Baran, & Lindberg, 1986)。
吡咯烷衍生物的合成
Galeazzi、Mobbili 和 Orena (1996) 开发了一种制造非对映异构体纯 1,3,4-三取代吡咯烷-2-酮的方法。这种合成方法对于生产含有吡咯烷环的具有生物活性的氨基酸非常重要,这些氨基酸以 (R)-和 (S)-3-吡咯烷乙酸等对映异构体纯形式存在 (Galeazzi, Mobbili, & Orena, 1996)。
GABA 摄取抑制
Fülep 等人 (2006) 合成了脯氨酸和吡咯烷-2-烷酸的衍生物,以评估它们对 GABA 转运蛋白 GAT-1 和 GAT-3 的亲和力。他们发现某些 (R)-吡咯烷-2-乙酸衍生物对这些转运蛋白表现出高亲和力和选择性,表明在神经学研究中具有潜在应用 (Fülep, Hoesl, Höfner, & Wanner, 2006)。
整合素拮抗剂的开发
Anderson 等人 (2016) 报告了以 (R)-N-Boc-3-(碘甲基)-吡咯烷作为关键中间体的化合物非对映异构选择性合成。该化合物是一种治疗特发性肺纤维化的潜在治疗剂,并已进入 I 期临床试验 (Anderson, Campbell, Fallon, Lynn, Macdonald, Pritchard, Procopiou, Sollis, & Thorp, 2016)。
用于治疗 HIV 的 CCR5 受体拮抗剂
Lynch 等人 (2002) 探索了一系列 α-(吡咯烷-1-基)乙酸作为针对 HIV 的有效抗病毒剂。其中一些化合物表现出显着的体外特性和增强的抗病毒活性,表明它们在 HIV 治疗中的潜力 (Lynch, Hale, Budhu, Gentry, Mills, Chapman, Maccoss, Malkowitz, Springer, Gould, Demartino, Siciliano, Cascieri, Carella, Carver, Holmes, Schleif, Danzeisen, Hazuda, Kessler, Lineberger, & Miller, 2002)。
属性
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXQIJIXQSFRX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363616 | |
Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid | |
CAS RN |
204688-60-8 | |
Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。